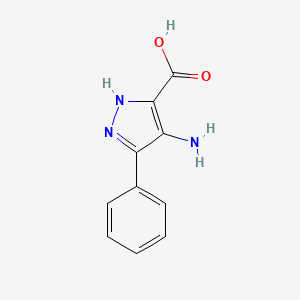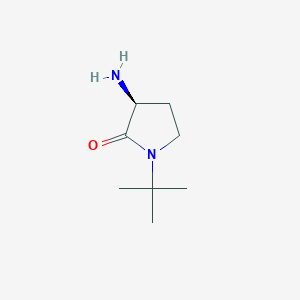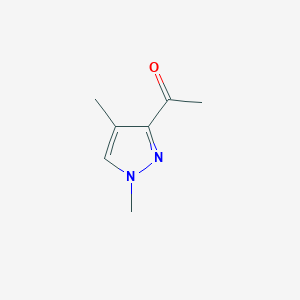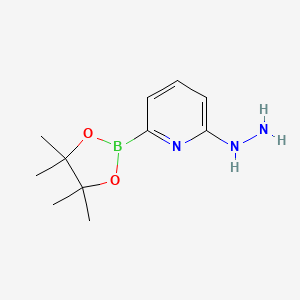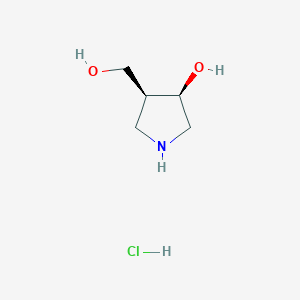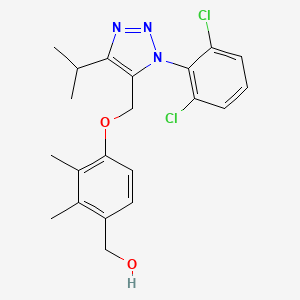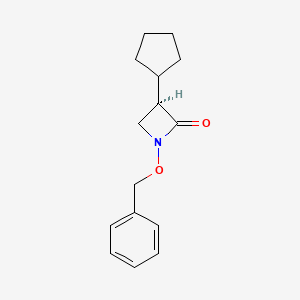
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are important intermediates in the synthesis of various biologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-benzyloxy pyrrolidine hydrochloride.
Nucleophilic Substitution: This intermediate undergoes an SN2 nucleophilic substitution reaction to introduce the cyclopentyl group.
Cyclization: The resulting compound is then cyclized to form the azetidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of beta-lactam antibiotics and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It can be used in the development of new polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the azetidinone ring can form covalent bonds with active site residues. This dual interaction enhances the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-2-Amino-3-(benzyloxy)butanoic acid: This compound also contains a benzyloxy group and has applications in medicinal chemistry.
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol: Another compound with a benzyloxy group, used in various chemical syntheses.
Uniqueness
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is unique due to its specific combination of the azetidinone ring, benzyloxy group, and cyclopentyl group. This combination provides distinct chemical properties and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(3R)-3-cyclopentyl-1-phenylmethoxyazetidin-2-one |
InChI |
InChI=1S/C15H19NO2/c17-15-14(13-8-4-5-9-13)10-16(15)18-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2/t14-/m0/s1 |
Clave InChI |
HCMCBWKYKRJALQ-AWEZNQCLSA-N |
SMILES isomérico |
C1CCC(C1)[C@@H]2CN(C2=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CCC(C1)C2CN(C2=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


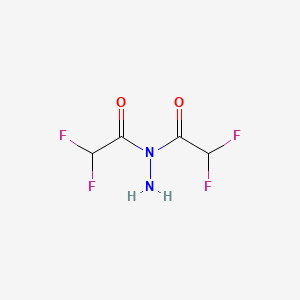
![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)

![(1S,7S)-1-methyl-7-(3-oxobutyl)-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one](/img/structure/B11764292.png)
![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
![3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one](/img/structure/B11764304.png)
